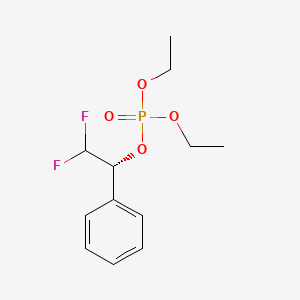

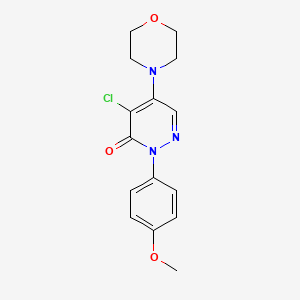

![molecular formula C22H26N2O3 B2558173 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid CAS No. 1396988-55-8](/img/structure/B2558173.png)

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

The adamantane and indole moieties are significant in bioactive molecules, particularly in cancer treatment. Compounds with these structures have been synthesized to target the orphan nuclear receptor Nur77, which is a potential therapeutic target for cancer treatment. These compounds have shown anti-proliferative activity against various cancer cell lines, including lung, liver, and breast cancer cells . The ability to modulate the expression and activity of Nur77 makes these derivatives promising candidates for anticancer agents.

Pharmacological Potential

Indole derivatives, including those with adamantane structures, have a wide range of pharmacological activities. They have been studied for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents . This broad spectrum of activity makes them valuable for the development of new therapeutic drugs.

Molecular Biology Applications

In molecular biology, the modulation of gene expression is crucial. The indole and adamantane groups have been involved in the synthesis of compounds that can influence the expression of genes like Nur77. This gene plays roles in cell survival and death and is implicated in various malignancies . The ability to regulate such genes is vital for understanding and treating diseases at the molecular level.

Biochemical Research

In biochemical research, the study of plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants, is significant. Derivatives of indole, including those with adamantane, are of interest due to their diverse biological applications and are used in the study of plant growth and development .

Organic Chemistry Synthesis

Adamantane derivatives are important in the synthesis of various organic compounds due to their unique structural and biological properties. They are used in medicinal chemistry, catalyst development, and the creation of nanomaterials. The radical functionalization methods to access substituted adamantanes are particularly noteworthy, providing insights that can be applied to the C–H functionalization of other substrate classes .

Analytical Chemistry Techniques

In analytical chemistry, the properties of adamantane and indole derivatives are exploited for the development of new analytical methods. These compounds can be used as standards or reagents in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC, to analyze and characterize other substances .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-20(26)19(8-16-12-23-18-4-2-1-3-17(16)18)24-21(27)22-9-13-5-14(10-22)7-15(6-13)11-22/h1-4,12-15,19,23H,5-11H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFQMULVPXMHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

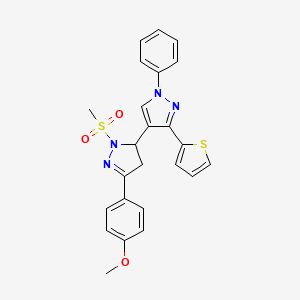

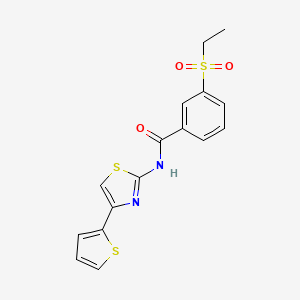

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2558094.png)

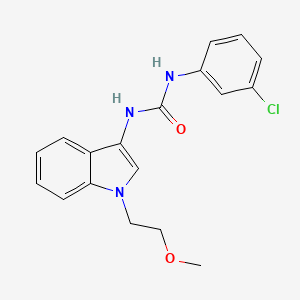

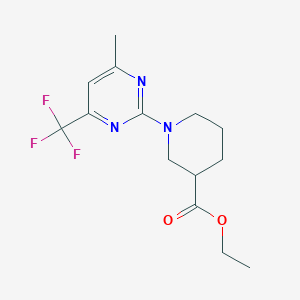

![N-cyclopentyl-4-methyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558099.png)

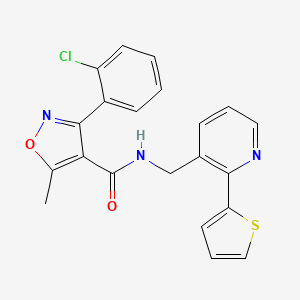

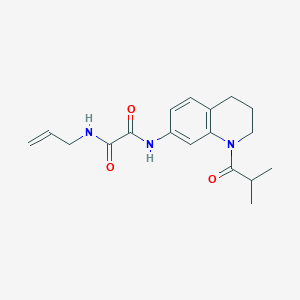

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2558109.png)

![2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2558113.png)